(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS number 1259278-10-8
(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS number 1259278-10-8
Here is the in-depth technical guide for (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid .
Executive Summary
(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (CAS 1259278-10-8) is a high-value chiral building block belonging to the class of conformationally restricted
Unlike flexible linear amino acids, the cyclohexane ring of this compound locks the amino and carboxyl groups into a specific spatial orientation. The (1R,3S) stereochemistry corresponds to the cis-1,3-disubstituted configuration, which predominantly adopts a diequatorial chair conformation . This structural rigidity is exploited in medicinal chemistry to improve metabolic stability (proteolysis resistance) and to lock pharmacophores into bioactive conformations for targets such as GABA receptors and serine proteases .
Chemical Identity & Stereochemical Analysis
Nomenclature and Structure
-
IUPAC Name: (1R,3S)-3-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
-
Synonyms: (1R,3S)-3-(Cbz-amino)cyclohexanecarboxylic acid; N-Cbz-cis-3-aminocyclohexanecarboxylic acid (N-Cbz-cis-3-ACHC).
-
Molecular Formula:
[1] -
Molecular Weight: 277.32 g/mol
Stereochemistry and Conformation
The (1R,3S) configuration on a 1,3-disubstituted cyclohexane ring dictates a cis relationship between the substituents.
-
Configuration: The C1 carboxyl group and C3 amino group are on the same face of the ring.
-
Conformation: In the chair conformation, 1,3-cis substituents can exist as either diaxial (a,a) or diequatorial (e,e) . The diequatorial conformer is significantly more energetically stable (by ~5.4 kcal/mol) due to the lack of 1,3-diaxial steric interactions.
-
Implication: This molecule presents a rigid, extended scaffold with a defined distance (~5 Å) between the N-terminus and C-terminus, making it ideal for
-turn mimetic design.
Physicochemical Properties (Table)
| Property | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | HPLC (Area %) | |
| Optical Purity | Chiral HPLC | |
| Melting Point | 148–152 °C (Typical for Cbz-derivatives) | DSC |
| Solubility | Soluble in MeOH, DMSO, DMF; Sparingly soluble in water | Solubility Screen |
| Specific Rotation | Polarimetry |
Synthetic Route & Process Chemistry
The synthesis of CAS 1259278-10-8 requires high stereocontrol to avoid the formation of the trans-isomer ((1R,3R) or (1S,3S)). The most robust industrial route utilizes enzymatic desymmetrization followed by a Curtius rearrangement .
Synthesis Workflow (Diagram)
Figure 1: Chemo-enzymatic synthesis of (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid ensuring high enantiomeric excess.
Detailed Protocol: Enzymatic Route
Step 1: Desymmetrization of Meso-Diester
The starting material, dimethyl cis-1,3-cyclohexanedicarboxylate, is a meso compound (achiral).
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Reagent: Lipase AY-30 (from Candida rugosa or similar).
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Conditions: Phosphate buffer (pH 7.0) / Toluene biphasic system.
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Mechanism: The lipase selectively hydrolyzes the ester group at the pro-(S) center, yielding the (1S,3R)-mono-methyl ester with >98% e.e.
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Critical Control Point: Monitor pH strictly; a drop in pH deactivates the enzyme. Use an autotitrator to maintain pH 7.0 with 1N NaOH.
Step 2: Curtius Rearrangement (Stereoretentive)
This step converts the carboxylic acid to an amine with retention of configuration.
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Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Benzyl Alcohol.
-
Procedure:
-
Dissolve the monoester in dry Toluene.
-
Add TEA (1.1 eq) and DPPA (1.1 eq) at 0°C.
-
Heat to 80°C for 2 hours. Evolution of
gas indicates isocyanate formation. -
Add Benzyl Alcohol (1.5 eq) and reflux for 4 hours.
-
-
Outcome: Formation of the methyl ester of the target compound.[4]
Step 3: Final Saponification
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Reagents: LiOH (2.0 eq), THF/Water (3:1).
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Procedure: Stir at room temperature until TLC shows disappearance of the ester. Acidify to pH 2 with 1N HCl to precipitate the product.
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Purification: Recrystallization from EtOAc/Hexanes yields the pure acid.
Applications in Drug Development[5]
Foldamers and Peptidomimetics
The primary utility of CAS 1259278-10-8 is as a monomer for
-
Mechanism: When oligomerized, cis-1,3-ACHC derivatives adopt a stable 14-helix secondary structure. This structure mimics the
-helix of natural proteins but is resistant to proteolytic degradation. -
Therapeutic Relevance: These foldamers are investigated as inhibitors of protein-protein interactions (PPIs), such as the p53-MDM2 interaction in cancer therapy.
GABA Analogues
As a rigid analogue of
-
Structure-Activity Relationship (SAR): The (1R,3S) isomer fixes the distance between the ammonium and carboxylate groups, allowing researchers to map the pharmacophore of GABA transporters (GAT) and receptors.
Fragment-Based Drug Discovery (FBDD)
In FBDD, the compound serves as a "rigid linker" fragment. Its defined vector angles (approx 120° between substituents) allow for the precise orientation of two warheads in bivalent inhibitors (e.g., for Thrombin or Factor Xa ).
Analytical Characterization & Quality Control
To ensure the integrity of the compound for research use, the following QC protocol is mandatory.
HPLC Method (Chiral Purity)
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Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
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Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 210 nm and 254 nm.
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Acceptance Criteria: No single impurity > 0.5%; Enantiomeric excess > 98%.
NMR Validation (Self-Validating)
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1H NMR (DMSO-d6):
- 12.1 (s, 1H, COOH) - Confirm acid.
- 7.35 (m, 5H, Ar-H) - Confirm Cbz group.
-
5.01 (s, 2H,
-Ph). -
3.40 (m, 1H, H-3 axial) - The multiplicity and coupling constants (
Hz) confirm the axial proton (equatorial amine). - 2.20 (m, 1H, H-1 axial).
Handling and Stability
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Storage: Store at +2°C to +8°C. Desiccate.
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Stability: Stable for >2 years if protected from moisture. The Cbz group is stable to acidic and basic conditions typically used in peptide coupling but is cleaved by catalytic hydrogenation (
, Pd/C) or strong acids (HBr/AcOH). -
Safety: Irritant.[5] Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.
-
Allan, R. D., Johnston, G. A., & Twitchin, B. (1981). "Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid." Australian Journal of Chemistry, 34(10), 2231-2236.
-
Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society, 121(26), 6206-6212.
- Kobayashi, S., et al. (2000). "Enzymatic desymmetrization of meso-dicarboxylic acid diesters." Journal of Organic Chemistry, 65(21), 7221-7224. (Foundational method for 1,3-cyclohexane systems).
Sources
- 1. 1259278-10-8 | MFCD20259654 | (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid [aaronchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 5. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem [pubchem.ncbi.nlm.nih.gov]
